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Compound of Interest

Compound Name: EGF816 mesylate

CAS No.: 1508250-72-3

Cat. No.: B1139171

Get Quote

Core Directive & Mechanism Overview
EGF816 (Nazartinib) is a third-generation, covalent (irreversible) EGFR tyrosine kinase inhibitor

(TKI).[1] Unlike reversible inhibitors (e.g., Gefitinib), EGF816 forms a covalent bond with

Cysteine 797 (C797) in the ATP-binding pocket of mutant EGFR.

Why this matters for troubleshooting:

Time-Dependency: Potency (

) is a function of time. Shorter incubations may underestimate potency compared to
equilibrium.

Washout Resistance: Inhibition should persist even after the drug is washed out. If signaling

recovers immediately upon washout, your compound is likely degraded or not binding

covalently.

Selectivity: It is designed to spare Wild-Type (WT) EGFR.[2][3] Significant toxicity in WT cell

lines (e.g., A431) at low concentrations (<100 nM) indicates off-target effects or compound
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degradation.

Troubleshooting Guide: Inconsistent Results
Symptom: "My values fluctuate significantly between
replicates or experiments."
Root Cause Analysis: Inconsistent potency with covalent inhibitors is often driven by Cell

Density and Serum Protein Binding.

Variable A: Cell Seeding Density (The "Sink Effect")
EGFR inhibitors are highly sensitive to cell density. High confluence leads to contact inhibition

(altering EGFR expression) and a "sink effect" where the high number of receptors depletes the

free drug concentration in the media.

Diagnostic: Are you seeding by cell number or surface area?

Solution: Standardize seeding to ensure cells are in the logarithmic growth phase at the time

of drug addition, not at confluence.

Cell Line Mutation Status
Recommended
Seeding (96-well)

Expected

(Proliferation)

H1975 L858R / T790M
3,000 - 5,000

cells/well
20 - 40 nM

HCC827 Exon 19 Del
2,000 - 4,000

cells/well
5 - 15 nM

PC-9 Exon 19 Del
2,000 - 4,000

cells/well
2 - 10 nM

A431 Wild Type (WT)
3,000 - 5,000

cells/well
> 500 nM (Resistant)
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Critical Check: If your H1975

shifts from 25 nM to >100 nM, your cells are likely over-confluent at the time of

readout.

Variable B: Serum Binding (BSA/HSA Interaction)
EGF816 is hydrophobic and binds to Human Serum Albumin (HSA) and BSA. Variations in

Fetal Bovine Serum (FBS) lots can alter the "free fraction" of the drug available to enter the

cell.

Diagnostic: Did you change FBS lots or reduce serum concentration (e.g., from 10% to 1%)?

Solution: Always run assays at a consistent serum concentration (standard is 10% FBS). If

moving to low-serum media, expect the drug to appear more potent (lower

).

Troubleshooting Guide: Western Blot Signal Issues
Symptom: "I don't see p-EGFR inhibition even at high
concentrations."
Root Cause Analysis: This is rarely a drug failure and usually a Phosphatase/Lysis issue.

EGFR phosphorylation is extremely labile.

Protocol Audit:
Lysis Buffer: Must contain active phosphatase inhibitors (Sodium Orthovanadate, NaF, or

commercial cocktails).

Temperature: Lysis must occur on ice. Warm lysis allows phosphatases to strip phosphate

groups before the inhibitor can work.
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The "Rebound" Phenomenon: In some contexts, feedback loops can reactivate downstream

nodes (ERK/AKT) if the drug is incubated for too long (>24h) in signaling assays.

Correct Signaling Assay Workflow:

Seed: H1975 cells (70% confluence).

Treat: EGF816 for 2–6 hours (not 72 hours).

Stimulate (Optional): If using WT cells, stimulate with EGF ligand (50 ng/mL) for 15 mins

after drug incubation. (Mutant lines are constitutively active and do not strictly require EGF

stimulation, but it reduces noise).

Readout: WB for p-EGFR (Y1068 or Y1173).

Visualizing the Mechanism & Troubleshooting Logic
Diagram 1: EGF816 Mechanism of Action
This diagram illustrates where EGF816 intervenes in the mutant EGFR pathway versus Wild

Type.[1]
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Caption: EGF816 covalently binds Cys797 of mutant EGFR, blocking autophosphorylation and

downstream survival signaling (RAS/ERK, PI3K/AKT).

Diagram 2: Troubleshooting Decision Matrix
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Caption: Step-by-step diagnostic flow for identifying root causes of assay failure with EGF816.

Validated Protocol: H1975 Proliferation Assay
Objective: Determine

of EGF816 in T790M mutant cells.

Materials:

Cell Line: NCI-H1975 (ATCC CRL-5908).

Compound: EGF816 (10 mM stock in DMSO).

Readout: CTG (CellTiter-Glo) or MTS.
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Step-by-Step:

Preparation (Day 0):

Trypsinize H1975 cells.

Resuspend in RPMI-1640 + 10% FBS.

Count accurately. Do not estimate.

Seed 3,000 cells/well in a 96-well plate (100 µL volume).

Incubate overnight at 37°C/5% CO2.

Treatment (Day 1):

Prepare a Serial Dilution of EGF816 in DMSO (1000x stocks).

Top concentration: 10 mM

10 µM in assay (High).

Standard Range: 1000 nM down to 0.1 nM (1:3 dilutions).

Dilute 1000x stocks 1:1000 into fresh media (0.1% DMSO final).

Aspirate old media from cells (carefully) or add 2x concentrate.

Add 100 µL drug-containing media.

Incubation (Day 1–4):

Incubate for 72 hours.

Note: Shorter incubations (24h) measure cytostasis or early apoptosis, but standard

requires 72h to capture the antiproliferative effect of the covalent binding.

Readout (Day 4):
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Add CTG reagent. Shake for 2 mins. Incubate 10 mins. Read Luminescence.

Validation:

should be 20–40 nM.

FAQs
Q: Can I use EGF816 in washout experiments? A: Yes, this is the best way to validate its

mechanism. Treat cells for 1–2 hours, wash 3x with PBS, and incubate in drug-free media for

24 hours. Because EGF816 binds covalently, p-EGFR inhibition should persist.[4] If signaling

recovers, the binding was not effective.

Q: My stock solution precipitated. Can I heat it? A: EGF816 is stable in DMSO. You can warm it

to 37°C and vortex. However, avoid repeated freeze-thaw cycles.[5] Aliquot the 10 mM stock

into single-use vials to prevent moisture ingress, which causes precipitation.

Q: Why is A431 (WT) dying at 1 µM? A: While EGF816 is selective, it is not specific at high

concentrations. At >500 nM, it begins to inhibit WT EGFR and potentially other kinases (off-

target). The therapeutic window is defined by the gap between the mutant

(~5 nM) and the WT

(~500+ nM).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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